

Application Note: Rapid Determination of *m*-Tyramine in Food Samples by UPLC

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Compound of Interest

Compound Name: *m*-Tyramine

Cat. No.: B1210026

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Introduction

Tyramine is a biogenic amine found in a variety of fermented and aged food products, such as cheeses, cured meats, and certain beverages.[1] It is formed through the decarboxylation of the amino acid tyrosine by microorganisms.[2][3][4] While tyramine plays a role in normal physiological functions, high concentrations in food can pose a health risk, particularly for individuals taking monoamine oxidase inhibitors (MAOIs), as it can lead to a hypertensive crisis, often referred to as the "cheese effect".[1][2] Therefore, the rapid and accurate determination of tyramine levels is crucial for ensuring food safety and quality.[2][5] This application note details a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the determination of ***m*-Tyramine** in various food matrices. UPLC offers significant advantages over traditional HPLC methods, including shorter analysis times and improved resolution.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction of ***m*-Tyramine** from food samples and subsequent analysis by UPLC.

Sample Preparation

The sample preparation protocol is designed to efficiently extract tyramine from complex food matrices.

Materials:

- Food Sample (e.g., cheese, cured meat, soy sauce)
- 0.1 M Perchloric acid (HClO₄) or 0.1 M Hydrochloric acid (HCl)[6]
- Acetonitrile
- Dansyl chloride solution (if derivatization is performed)
- Sodium bicarbonate solution
- Internal Standard (IS) solution (e.g., benzylamine)[2][7]
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)

Protocol:

- Homogenization: Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.[6] For liquid samples like soy sauce, pipette an appropriate volume.
- Extraction: Add 20 mL of 0.1 M HClO₄ or 0.1 M HCl to the sample.[6]
- Vortexing: Vortex the mixture vigorously for 20 minutes to ensure thorough extraction of tyramine.[6]
- Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to precipitate proteins and solid debris.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[6]
- Derivatization (Optional but Recommended for UV/Fluorescence Detection):
 - To a specific volume of the filtered extract, add the internal standard solution.[2][7]

- Add sodium bicarbonate solution to adjust the pH for the derivatization reaction.
- Add dansyl chloride solution and incubate in a water bath at a specified temperature and time to allow the derivatization reaction to complete.[\[2\]](#)[\[7\]](#)
- After incubation, add a solution to stop the reaction.
- Final Preparation: The sample is now ready for injection into the UPLC system.

UPLC Method

This UPLC method is optimized for the rapid and sensitive detection of **m-Tyramine**.

Instrumentation:

- UPLC System with a UV or Mass Spectrometry (MS) detector.
- Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 μ m) is commonly used.[\[6\]](#)

UPLC Conditions:

Parameter	Condition
Mobile Phase A	Water with 0.1% Formic Acid or 5 mmol Ammonium Formate
Mobile Phase B	Acetonitrile with 0.1% Formic Acid or Methanol with 5 mmol Ammonium Formate
Gradient Elution	A typical gradient starts with a low percentage of Mobile Phase B, which is increased over a short period to elute the analytes. A rapid gradient allows for analysis times of less than 6 minutes. [6]
Flow Rate	0.2 - 1.0 mL/min [6]
Injection Volume	1 - 10 µL
Column Temperature	35 °C
Detection	UV detection at 225 nm (for dansylated derivatives) or MS/MS detection in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity. [6]

Data Presentation

The following tables summarize the quantitative data from various studies on UPLC for **m-Tyramine** determination, demonstrating the method's performance.

Table 1: Method Validation Parameters for **m-Tyramine** Determination by UPLC

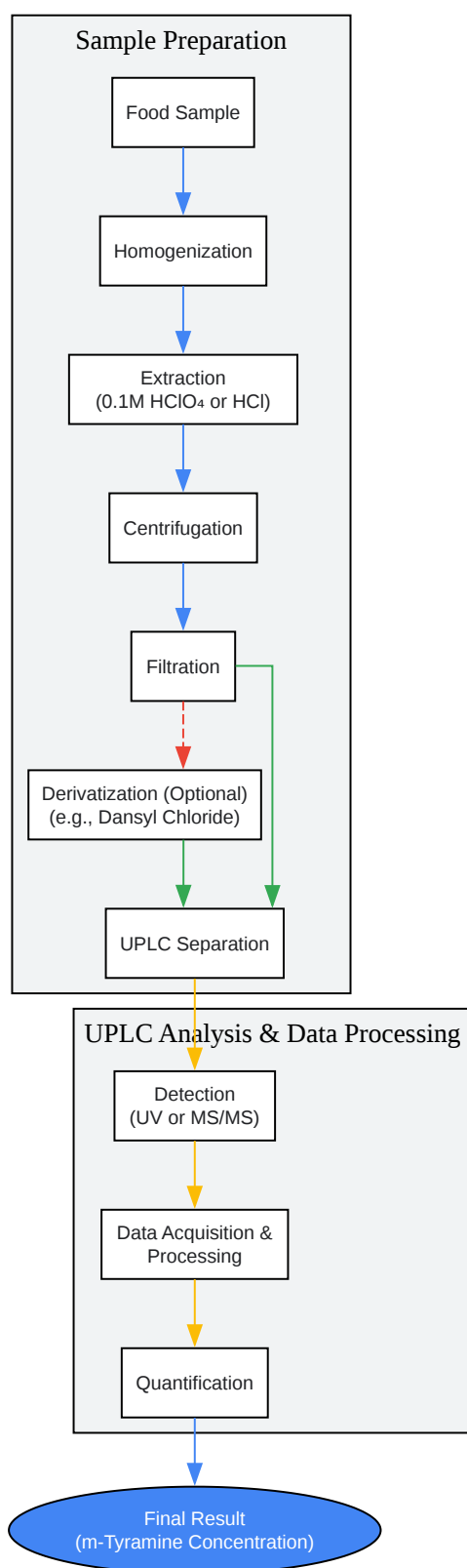
Parameter	Method 1 (Dansyl Chloride Derivatization)[2][7]	Method 2 (Benzoyl Chloride Derivatization)[8]	Method 3 (Direct HILIC-MS)[7]
Linearity (r^2)	> 0.999	0.9961 - 0.9999	> 0.9985
Limit of Detection (LOD)	0.05 mg/L	0.1 - 20 nM	0.13 ppm
Limit of Quantification (LOQ)	0.25 mg/L	0.3 - 60 nM	0.42 ppm
Recovery (%)	87.3 - 96.8	84.6 - 119.3	95 - 106
Repeatability (RSD%)	2.1	< 10	< 1.2
Reproducibility (RSD%)	3.1	Not Reported	Not Reported

Table 2: **m-Tyramine** Concentrations in Various Food Samples Determined by UPLC

Food Sample	Concentration Range (mg/kg or mg/L)	Reference
Soy Sauce	166.4 - 793.0	[2]
Vinegar	0.6 - 50.1	[2]
Red Wine	Not Detected - 0.9	[2]
Preserved Meat	9.1 - 557.5	[2]
Cheese	1.8 - 41.0	[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of **m-Tyramine** in food samples by UPLC.



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Caption: Experimental workflow for **m-Tyramine** determination in food.

This application note provides a comprehensive guide for the rapid and reliable determination of **m-Tyramine** in food samples using UPLC. The described methods are sensitive, accurate, and suitable for high-throughput analysis in food safety and quality control laboratories.

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- To cite this document: BenchChem. [Application Note: Rapid Determination of m-Tyramine in Food Samples by UPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210026#application-of-uplc-for-rapid-m-tyramine-determination-in-food-samples]

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